molecular formula C14H19N3O2 B6956840 N'-(1-methyl-2-phenylpyrrolidin-3-yl)propanediamide

N'-(1-methyl-2-phenylpyrrolidin-3-yl)propanediamide

Cat. No.: B6956840
M. Wt: 261.32 g/mol
InChI Key: GSKKMWGKERMKIR-UHFFFAOYSA-N
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Description

N’-(1-methyl-2-phenylpyrrolidin-3-yl)propanediamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group and a phenyl group, along with a propanediamide moiety. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

N'-(1-methyl-2-phenylpyrrolidin-3-yl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-17-8-7-11(16-13(19)9-12(15)18)14(17)10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKKMWGKERMKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CC=CC=C2)NC(=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-methyl-2-phenylpyrrolidin-3-yl)propanediamide typically involves the reaction of 1-methyl-2-phenylpyrrolidine with propanediamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used in this synthesis include dichloromethane and ethanol, while catalysts such as palladium on carbon (Pd/C) are often employed to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of N’-(1-methyl-2-phenylpyrrolidin-3-yl)propanediamide may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(1-methyl-2-phenylpyrrolidin-3-yl)propanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, typically under the influence of specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N’-(1-methyl-2-phenylpyrrolidin-3-yl)propanediamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(1-methyl-2-phenylpyrrolidin-3-yl)propanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: A pyrrolidine derivative with similar structural features.

    N-methyl-2-pyrrolidone: Another pyrrolidine-based compound with distinct chemical properties.

Uniqueness

N’-(1-methyl-2-phenylpyrrolidin-3-yl)propanediamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring with a propanediamide moiety sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.

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